2-Benzylidene-1-azabicyclo[2.2.2]octan-3-one 2-Benzylidene-1-azabicyclo[2.2.2]octan-3-one
Brand Name: Vulcanchem
CAS No.: 24123-89-5
VCID: VC21316489
InChI: InChI=1S/C14H15NO/c16-14-12-6-8-15(9-7-12)13(14)10-11-4-2-1-3-5-11/h1-5,10,12H,6-9H2/b13-10+
SMILES: C1CN2CCC1C(=O)C2=CC3=CC=CC=C3
Molecular Formula: C14H15NO
Molecular Weight: 213.27 g/mol

2-Benzylidene-1-azabicyclo[2.2.2]octan-3-one

CAS No.: 24123-89-5

Cat. No.: VC21316489

Molecular Formula: C14H15NO

Molecular Weight: 213.27 g/mol

* For research use only. Not for human or veterinary use.

2-Benzylidene-1-azabicyclo[2.2.2]octan-3-one - 24123-89-5

Specification

CAS No. 24123-89-5
Molecular Formula C14H15NO
Molecular Weight 213.27 g/mol
IUPAC Name (2E)-2-benzylidene-1-azabicyclo[2.2.2]octan-3-one
Standard InChI InChI=1S/C14H15NO/c16-14-12-6-8-15(9-7-12)13(14)10-11-4-2-1-3-5-11/h1-5,10,12H,6-9H2/b13-10+
Standard InChI Key RBGFDYWXBIXLSF-JLHYYAGUSA-N
Isomeric SMILES C1CN\2CCC1C(=O)/C2=C\C3=CC=CC=C3
SMILES C1CN2CCC1C(=O)C2=CC3=CC=CC=C3
Canonical SMILES C1CN2CCC1C(=O)C2=CC3=CC=CC=C3

Introduction

Chemical Identity and Structure

2-Benzylidene-1-azabicyclo[2.2.2]octan-3-one belongs to the azabicyclic compound family, specifically classified within bicyclic amines. The compound features a distinctive molecular architecture that contributes to its chemical behavior and potential applications.

Molecular Identification

The compound's fundamental identification parameters are summarized in Table 1:

ParameterValue
Molecular FormulaC₁₄H₁₅NO
Molecular Weight213.27 g/mol
CAS Number24123-89-5
IUPAC Name(2E)-2-benzylidene-1-azabicyclo[2.2.2]octan-3-one
Common Synonyms1-Azabicyclo[2.2.2]octan-3-one,2-(phenylmethylene)-; 2-Benzylidenequinuclidin-3-one

Table 1: Basic identification parameters of 2-Benzylidene-1-azabicyclo[2.2.2]octan-3-one

Structural Features

The molecular structure of 2-Benzylidene-1-azabicyclo[2.2.2]octan-3-one comprises several key features:

  • A bicyclic framework composed of two fused rings

  • A nitrogen atom incorporated into one of the rings, contributing to its azabicyclic nature

  • A benzylidene moiety attached to the bicyclic system

  • A carbonyl group (ketone functionality) at the 3-position

The crystallographic studies of related compounds, such as (Z)-2-(3-methoxybenzylidene)-1-azabicyclo[2.2.2]octan-3-one, reveal that the benzene ring is twisted relative to the plane of the double bond connected to the azabicyclic ring system. In the methoxybenzylidene analog, this twist measures 18.44° and 22.35° in two crystallographically independent molecules .

Physical and Chemical Properties

Understanding the physical and chemical properties of 2-Benzylidene-1-azabicyclo[2.2.2]octan-3-one is essential for evaluating its potential applications and handling requirements.

Physical Properties

The compound demonstrates physical properties typical of similar bicyclic structures, as detailed in Table 2:

PropertyValue
Physical StateSolid
Density1.17 g/cm³
Boiling Point388.2°C at 760 mmHg
Refractive Index1.616
Flash Point159.3°C
Vapor Pressure3.12E-06 mmHg at 25°C

Table 2: Physical properties of 2-Benzylidene-1-azabicyclo[2.2.2]octan-3-one

Chemical Properties

The chemical reactivity of 2-Benzylidene-1-azabicyclo[2.2.2]octan-3-one is influenced by its structural features, particularly the presence of:

  • The azabicyclic system that influences the basicity and nucleophilicity of the nitrogen atom

  • The α,β-unsaturated carbonyl system formed by the benzylidene group and the ketone at position 3

  • The aromatic ring that can participate in various substitution reactions

These structural elements contribute to the compound's participation in various chemical reactions characterized by regioselectivity and stereoselectivity, which are influenced by the steric and electronic properties of the substituents on the bicyclic framework.

Synthesis Methods

Various approaches have been developed for the synthesis of 2-Benzylidene-1-azabicyclo[2.2.2]octan-3-one and its derivatives.

Condensation Reactions

The primary synthetic route involves condensation reactions between benzaldehyde derivatives and 1-azabicyclo[2.2.2]octan-3-one. This base-catalyzed reaction typically proceeds via the following steps:

  • Deprotonation of the α-carbon of 1-azabicyclo[2.2.2]octan-3-one

  • Nucleophilic attack on the carbonyl carbon of the benzaldehyde

  • Dehydration to form the benzylidene moiety

Directed Lithiation

Research has explored directed lithiation on the quinuclidine ring system for the synthesis of 2,3-difunctionalized quinuclidines, which can serve as precursors for compounds like 2-Benzylidene-1-azabicyclo[2.2.2]octan-3-one . This approach offers greater control over regioselectivity during functionalization of the azabicyclic framework.

Crystal Structure

Crystallographic studies provide valuable insights into the three-dimensional arrangement of 2-Benzylidene-1-azabicyclo[2.2.2]octan-3-one and its derivatives. The crystal structure of (Z)-2-(3-methoxybenzylidene)-1-azabicyclo[2.2.2]octan-3-one, a closely related analog, has been determined .

Crystallographic Data

The crystal structure reveals:

  • Triclinic P-1 space group

  • Two crystallographically independent molecules with similar structures

  • Benzene ring twisted at angles of 18.44° and 22.35° relative to the plane of the double bond connected to the azabicyclic system

  • Molecular packing stabilized by C-H...π interactions and van der Waals forces

Biological Activities

The biological activities of 2-Benzylidene-1-azabicyclo[2.2.2]octan-3-one and its derivatives have been investigated in various contexts.

Antimicrobial Properties

Studies have demonstrated that certain derivatives of this compound exhibit antibacterial properties against various bacterial strains. The effectiveness varies depending on the specific structural modifications .

Anti-inflammatory Properties

Research into quinuclidine chemistry has explored the anti-inflammatory properties of related compounds, including 2-substituted benzhydryl-3-quinuclidinols. These studies suggest potential anti-inflammatory applications for compounds containing the azabicyclic framework .

Biotransformation Studies

Microbial hydroxylation of (Z)-2-benzylidene-1-azabicyclo[2.2.2]octan-3-one has been investigated to understand potential metabolic pathways and to generate novel derivatives with enhanced biological properties . These studies contribute to understanding how the compound might be processed in biological systems.

Structure-Activity Relationship

The relationship between structural features and biological activity is crucial for developing derivatives with enhanced properties.

Key Structural Determinants

The bicyclic structure of 2-Benzylidene-1-azabicyclo[2.2.2]octan-3-one allows it to interact with various biological targets, making it a candidate for studying enzyme interactions and biological pathways. The compound's ability to fit into enzyme active sites potentially inhibits or modulates their activity, which could explain some of its biological effects.

Modifications and Effects

Variations in the benzylidene portion, such as the addition of methoxy groups as seen in (Z)-2-(3-methoxybenzylidene)-1-azabicyclo[2.2.2]octan-3-one, can alter the compound's physical properties, crystal packing, and potentially its biological activity . These structure-activity relationships provide a foundation for rational design of derivatives with optimized properties.

Applications and Future Perspectives

The unique structural features and biological activities of 2-Benzylidene-1-azabicyclo[2.2.2]octan-3-one suggest several potential applications.

Pharmaceutical Applications

The azabicyclic framework combined with the benzylidene moiety creates a pharmacophore that has potential in drug development, particularly for compounds targeting neurological and psychiatric disorders . The anti-inflammatory and antimicrobial properties observed in some derivatives further expand potential therapeutic applications.

Synthetic Building Blocks

As a structurally complex molecule with multiple functional groups, 2-Benzylidene-1-azabicyclo[2.2.2]octan-3-one serves as a valuable building block for the synthesis of more complex structures. The presence of the α,β-unsaturated carbonyl system provides opportunities for further functionalization through various reaction types.

Research Directions

Future research on 2-Benzylidene-1-azabicyclo[2.2.2]octan-3-one may focus on:

  • Developing more efficient and stereoselective synthesis methods

  • Exploring additional biological activities, particularly in neurological contexts

  • Investigating structure-activity relationships to optimize properties for specific applications

  • Studying interaction mechanisms with biological targets at the molecular level

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